molecular formula C16H20N2O2S B2995803 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-methoxybenzamide CAS No. 946199-05-9

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-methoxybenzamide

Cat. No. B2995803
CAS RN: 946199-05-9
M. Wt: 304.41
InChI Key: FDZLNIDKRJSSNA-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-methoxybenzamide, also known as DMAT, is a chemical compound that has gained significant attention in the field of scientific research. DMAT belongs to the class of benzamide derivatives and is widely used as a research tool to investigate the role of protein kinases in various biological processes.

Scientific Research Applications

Polymer Applications

A study on a cationic polymer, which shares some structural similarities with the chemical , focused on its ability to switch from a cationic to zwitterionic form upon irradiation. This property was exploited for DNA condensation and release, as well as modifying antibacterial activity. This suggests potential applications in drug delivery systems and antibacterial coatings (Sobolčiak et al., 2013).

Gastrointestinal Prokinetic Activity

Another research avenue is the synthesis of benzamide derivatives for gastrointestinal prokinetic activity, hinting at the therapeutic potential of similar compounds in treating gastrointestinal disorders. These studies highlight the structure-activity relationships critical for designing effective prokinetic agents (Sakaguchi et al., 1992).

Metabolic Profiling

Investigations into the metabolism of N-benzylphenethylamines, a category to which our compound could be conceptually related, reveal the metabolic pathways and species-specific differences important for the study of novel psychoactive substances. Such research aids in understanding the pharmacokinetics and toxicology of new drugs (Šuláková et al., 2021).

Synthesis and Characterization

The development of synthetic methodologies for related compounds, such as N,N-Diethyl-3-methylbenzamide, provides a foundation for the synthesis of complex organic molecules. These studies are essential for advancing organic synthesis, medicinal chemistry, and material science applications (Withey & Bajic, 2015).

Molecular Structure and Intermolecular Interactions

Research on the molecular structure and intermolecular interactions of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, is crucial for drug design and material science. Understanding these interactions can lead to the development of novel materials and pharmaceuticals (Karabulut et al., 2014).

properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-18(2)15(13-7-8-21-11-13)10-17-16(19)12-5-4-6-14(9-12)20-3/h4-9,11,15H,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZLNIDKRJSSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=CC=C1)OC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-methoxybenzamide

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